molecular formula C21H21FN4O2 B5266835 4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide

4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No.: B5266835
M. Wt: 380.4 g/mol
InChI Key: SLCVXNHMKQIXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the inhibition of certain enzymes that are involved in various disease processes. Specifically, this compound has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a critical role in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting certain enzymes, which makes it a useful tool for studying various disease processes. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer and more effective derivatives.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves a multistep process that includes the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper but can be found in various scientific journals.

Scientific Research Applications

The scientific research on 4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide has focused on its potential applications in medicinal chemistry. This compound has been shown to be a potent inhibitor of certain enzymes that are involved in various disease processes. As a result, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.

Properties

IUPAC Name

4-cyano-2-fluoro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-2-20(27)26-11-9-25(10-12-26)19-6-4-3-5-18(19)24-21(28)16-8-7-15(14-23)13-17(16)22/h3-8,13H,2,9-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCVXNHMKQIXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.